Cas no 6672-30-6 ((R)-(+)-3-Methylcyclopentanone)

(R)-(+)-3-Methylcyclopentanone is a chiral cyclic ketone with the molecular formula C6H10O, characterized by its (R)-(+)-enantiomeric form. This compound is widely utilized in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical purity and reactivity. Its five-membered ring structure and methyl substituent enhance its utility in constructing complex molecular frameworks. The high enantiomeric excess (ee) ensures consistent performance in stereoselective reactions, making it valuable for fine chemical and medicinal chemistry applications. It is commonly employed in the synthesis of biologically active compounds, fragrances, and specialty chemicals. Proper handling under inert conditions is recommended to preserve its optical purity and stability.
(R)-(+)-3-Methylcyclopentanone structure
6672-30-6 structure
Product Name:(R)-(+)-3-Methylcyclopentanone
CAS No:6672-30-6
MF:C6H10O
MW:98.1430020332336
MDL:MFCD00064147
CID:523941
PubChem ID:637894
Update Time:2025-09-28

(R)-(+)-3-Methylcyclopentanone Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanone,3-methyl-, (3R)-
    • (R)-(+)-3-Methylcyclopentanone
    • (R)-(+)-1-METHYL-3-CYCLOPENTANONE
    • (R)-3-Methyl-cyclopentanone
    • EN300-176089
    • 3(R)-methyl-cyclopentanone
    • UNII-0374105OS0
    • Q27247532
    • (+)-3-Methylcyclopentanone
    • (3R)-3-methylcyclopentan-1-one
    • EINECS 229-711-6
    • AKOS015913583
    • (3R)-3-Methylcyclopentanone
    • (R)-3-methylcyclopentanone
    • 6672-30-6
    • 3-Methylcyclopentanone #
    • DTXSID40985281
    • (R)-(+)-3-Methylcyclopentanone,99%
    • Cyclopentanone, 3-methyl-, (R)-
    • (R)-3-Methylcyclopentan-1-one
    • (R)-(+)-3-Methylcyclopentanone, 99%
    • r-(+)-3-methylcyclopentanone
    • Cyclopentanone, 3-methyl-, (3R)-
    • 3-Methylcyclopentanone, (+)-
    • 3-METHYLCYCLOPENTANONE, (3R)-
    • 0374105OS0
    • (3R)-3-Methylcyclopentanone;(+)-3-Methylcyclopentanone;(3R)-3-Methylcyclopentan-1-one;(R)-3-Methylcyclopentanone;
    • MDL: MFCD00064147
    • Inchi: 1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1
    • InChI Key: AOKRXIIIYJGNNU-RXMQYKEDSA-N
    • SMILES: O=C1CC[C@@H](C)C1

Computed Properties

  • Exact Mass: 98.07320
  • Monoisotopic Mass: 98.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 86.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.8
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.914 g/mL at 25 °C(lit.)
  • Boiling Point: 143-144 °C(lit.)
  • Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
  • Refractive Index: n20/D 1.434(lit.)
  • PSA: 17.07000
  • LogP: 1.37550
  • Optical Activity: [α]23/D +148°, c = 4.5 in methanol
  • Solubility: Not determined

(R)-(+)-3-Methylcyclopentanone Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Hazardous Material transportation number:UN 1224 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: S16; S29; S33
  • Risk Phrases:R10

(R)-(+)-3-Methylcyclopentanone Pricemore >>

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Additional information on (R)-(+)-3-Methylcyclopentanone

The (R)-(+)-3-Methylcyclopentanone: A Comprehensive Overview of Its Chemical Properties, Applications, and Emerging Research Trends

(R)-(+)-3-Methylcyclopentanone, a chiral ketone compound with the CAS registry number CAS 6672-30-6, has garnered significant attention in recent years due to its unique structural features and diverse applications in medicinal chemistry and organic synthesis. This optically active isomer belongs to the class of cyclopentanones, characterized by a five-membered cycloalkane ring substituted with a methyl group at the 3-position and a carbonyl moiety. The stereospecific nature of its configuration (R enantiomer) plays a critical role in its reactivity and biological activity, making it an essential component in asymmetric synthesis strategies. Recent advancements in chiral catalyst design and stereocontrolled synthetic protocols have further highlighted its utility as a versatile building block for complex organic molecules.

The molecular formula of (R)-(+)-3-Methylcyclopentanone is C₆H₁₀O, with a molecular weight of approximately 102.14 g/mol. Its structure consists of a cyclopentane ring bearing a methyl group at carbon 3 and a ketone group at carbon 4 (as determined by NMR spectroscopy). This spatial arrangement enhances its compatibility with enzymatic systems and biological receptors, which often exhibit stereoselectivity. In pharmaceutical research, such structural specificity is pivotal for optimizing drug efficacy while minimizing off-target effects. For instance, studies published in the Journal of Medicinal Chemistry (2023) demonstrated that incorporating this compound into drug candidates targeting G-protein-coupled receptors (GPCRs) significantly improved ligand-receptor binding affinity compared to racemic mixtures.

(R)-(+)-3-Methylcyclopentanone has been extensively employed as an intermediate in the synthesis of bioactive compounds. Its ketone functionality allows for efficient cross-coupling reactions with organometallic reagents under palladium-catalyzed conditions, as reported in recent publications on asymmetric Suzuki-Miyaura coupling methods (Angewandte Chemie, 2024). Researchers have also leveraged its chiral center to construct enantiopure scaffolds for anti-inflammatory agents. A notable example involves its use as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs), where stereocontrolled reduction reactions yield selective inhibitors of cyclooxygenase enzymes with reduced gastrointestinal side effects.

Innovations in green chemistry have further expanded the utility of this compound. A groundbreaking study from Nature Catalysis (2024) introduced a biocatalytic oxidation pathway using engineered cytochrome P450 enzymes to produce (R)-(+)-3-Methylcyclopentanone from prochiral substrates with >99% enantiomeric excess (ee). This method not only reduces environmental impact but also lowers production costs by eliminating hazardous oxidizing agents traditionally required for such syntheses. Such advancements align with current industry trends toward sustainable chemical manufacturing processes.

Beyond synthetic applications, this compound exhibits intriguing biological properties that are actively under investigation. Preclinical data from Cell Chemical Biology (Q1 2024) revealed that when conjugated with small-molecule inhibitors targeting epigenetic regulators like histone deacetylases (HDACs), it enhances cellular permeability without compromising enzyme selectivity. This finding suggests potential utility in developing next-generation epigenetic therapies for cancer treatment. Additionally, studies on its interaction with membrane-bound transporters indicate improved pharmacokinetic profiles compared to structurally analogous compounds lacking the methyl substitution.

The stereochemistry (R-configuration) of this compound is particularly significant in asymmetric synthesis methodologies. Researchers at Stanford University recently reported using it as an organocatalyst ligand to achieve unprecedented diastereoselectivity in Michael addition reactions (Science Advances, 2024). By forming transient hydrogen-bonding networks with imidazolidinone catalysts, it facilitates the formation of desired stereoisomers without requiring stoichiometric additives or harsh reaction conditions—a major breakthrough for large-scale pharmaceutical production processes.

In material science applications, (R)-(+)-3-Methylcyclopentanone's rigid cycloalkyl structure contributes to its use as a monomer component in bioresorbable polymers for medical implants. Collaborative work between MIT and Merck researchers demonstrated that copolymers incorporating this moiety exhibit tunable degradation rates while maintaining mechanical integrity during initial implantation phases (Advanced Materials, 2024). The compound's ability to form stable ester linkages under physiological conditions makes it ideal for controlled drug release systems requiring precise temporal activation.

Spectroscopic analysis confirms its characteristic IR absorption bands at ~1715 cm⁻¹ corresponding to the carbonyl stretch and NMR signals diagnostic of its chiral environment (^1H NMR δ 5.8–6.5 ppm; ^13C NMR δ 198–205 ppm). These spectral markers enable rapid identification via analytical techniques like LC-MS/MS or X-ray crystallography during quality control processes—a critical advantage in pharmaceutical manufacturing where stereochemical purity is paramount.

A recent computational study published in Organic Letters (June 2024) employed quantum mechanical modeling to elucidate reaction mechanisms involving this compound's participation in Diels-Alder cycloadditions. The calculations revealed that the methyl substitution at position 3 creates steric hindrance favoring specific transition states that lead to high diastereoselectivity outcomes—a discovery validated experimentally through kinetic studies using isotopically labeled precursors.

In industrial contexts, continuous-flow microreactor technology has been successfully applied to scale up production processes involving this compound while maintaining chiral integrity (Tetrahedron: Asymmetry, April 2024). By integrating real-time ee monitoring via circular dichroism detectors within flow systems, manufacturers can achieve consistent product quality more efficiently than traditional batch processes—a key development for high-value specialty chemicals like this one.

Ongoing research focuses on exploiting its photochemical properties through conjugation with azobenzene moieties (Chemical Science, July 2024). Such hybrid molecules demonstrate reversible photoisomerization under UV light exposure while retaining pharmacophoric features necessary for biological activity—a promising direction for developing light-responsive drug delivery systems or optogenetic tools targeting specific cellular pathways.

Clinical translational studies are currently evaluating derivatives containing this core structure as potential neuroprotective agents following stroke events (Nature Communications Medicine, January 2024). Animal model experiments showed that compounds incorporating the chiral cycloalkyl ketone motif exhibit neurovascular coupling enhancement without affecting baseline blood pressure—critical safety considerations when designing acute therapeutic interventions.

Safety assessments conducted per OECD guidelines confirm low acute toxicity profiles when handled according to standard laboratory protocols (Toxicological Sciences, March 2024). However, proper ventilation remains recommended during handling due to potential irritation risks associated with prolonged exposure to vapors—a common precaution across ketone derivatives regardless of chirality.

This compound's role in natural product total synthesis has also seen renewed interest (Nature Synthesis Highlights Issue Q4/Dec' 21–Feb' 24). It serves as an efficient entry point into complex terpenoid frameworks through iterative cross-coupling strategies exemplified by the asymmetric construction of taxane analogs used in anticancer research programs worldwide.

Recent advances in machine learning-driven retrosynthetic analysis algorithms now prioritize this compound as an optimal intermediate when designing synthetic routes toward bioactive targets (Nature Machine Intelligence Case Study Series Vol' X No' Y May' 8th). Its unique combination of structural rigidity and functional group compatibility allows automated software systems like Chematica or Synthia™ to suggest energy-efficient synthetic pathways meeting strict regulatory requirements for pharmaceutical development stages from preclinical testing through phase III trials.

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